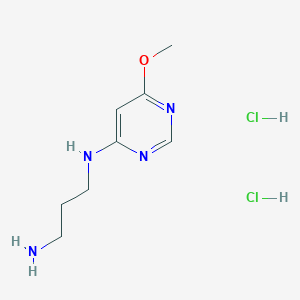![molecular formula C20H22N4O2 B2370480 1-(4-tert-butylphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea CAS No. 899985-28-5](/img/structure/B2370480.png)
1-(4-tert-butylphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-tert-butylphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea, also known as PNU-95700, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound belongs to a class of substances known as phthalazinone ureas, which have been shown to exhibit a range of biological activities.
Applications De Recherche Scientifique
Chemical Reactions and Synthesis
- Base-catalyzed and Acid-catalyzed Reactions : N-(Arylsulfonyloxy)phthalimides, similar in structure to 1-(4-tert-butylphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea, undergo base-catalyzed Lossen rearrangement with amines and amino acids to give N,N′-diaryl ureas. They also undergo acid-catalyzed Beckmann rearrangement, resulting in a mixture of 4-aryl-1H-2,3-benzoxazin-1-ones and diarylsulfones (Fahmy et al., 1977).
- Urea as a Leaving Group : In synthetic chemistry, urea can act as a leaving group in the synthesis of various compounds, as shown in the synthesis of 3-(tert-butyl)perhydro-1,5,3-dithiazepine from 5-(tert-butyl)perhydro-1,3,5-triazin-2-one (Wellmar, 1998).
Crystallography and Structural Studies
- Host for Distinction of Acids : 1-Phenyl-3-(quinolin-5-yl)urea, a compound structurally related to the one , has been used to distinguish between phthalic acid and terephthalic acid through co-crystal formation and structural characterization (Kalita & Baruah, 2013).
Environmental Applications
- Determination of Antifouling Biocides : Urea derivatives have been utilized in the analytical methods for the determination of antifouling biocides in environmental samples. Techniques like high-performance liquid chromatography have been used for this purpose (Gatidou et al., 2005).
Miscellaneous Applications
- Synthesis of Novel Compounds : Urea derivatives are instrumental in synthesizing various novel compounds with potential applications in different fields, such as pharmaceuticals and materials science. For instance, the synthesis of 1-((2-Oxonaphthalen-1(2H)-ylidene)methyl)urea represents an unexpected product of a condensation reaction, showcasing the versatility of urea derivatives in chemical synthesis (Xu, Chen, & Liu, 2009).
Rheology and Gelation
- Influence on Rheology and Morphology of Gels : Certain urea derivatives can influence the rheology and morphology of gels, making them useful in material sciences for creating substances with specific physical properties (Lloyd & Steed, 2011).
Propriétés
IUPAC Name |
1-(4-tert-butylphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-20(2,3)13-8-10-14(11-9-13)22-19(26)21-12-17-15-6-4-5-7-16(15)18(25)24-23-17/h4-11H,12H2,1-3H3,(H,24,25)(H2,21,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVKZKFVEHWIPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC2=NNC(=O)C3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2370397.png)
![2,6-difluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2370399.png)






![2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2370412.png)
![3-Methyl-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2370414.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(methylthio)benzamide](/img/structure/B2370416.png)
![1-(4-chlorophenyl)-4-(3-methyl-4-nitrophenoxy)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2370417.png)
